molecular formula C12H12N2O3 B14805422 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid

Cat. No.: B14805422
M. Wt: 232.23 g/mol
InChI Key: XLOULZPUVVVWES-UHFFFAOYSA-N
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Description

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid is an unnatural amino acid that has gained attention in scientific research due to its unique properties. This compound is known for its ability to chelate metal ions, making it useful in various biochemical and biophysical studies, particularly in the field of protein NMR spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of o-methoxyacetanilide as a starting material. The synthesis includes a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions to convert the starting material into the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques that can be scaled up for larger production. The use of heterologous expression in E. coli has also been explored for incorporating this unnatural amino acid into proteins .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized under specific conditions.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include transition metal ions such as Cu(II), Zn(II), and Rh(III), which form stable complexes with the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of metal complexes is a significant outcome when the compound reacts with transition metal ions .

Scientific Research Applications

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid is unique due to its specific chelation properties and its ability to form highly stable complexes with transition metal ions. This makes it particularly valuable in NMR spectroscopy and the design of artificial metalloenzymes .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7/h1-4,6,9,15H,5,13H2,(H,16,17)

InChI Key

XLOULZPUVVVWES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N

Origin of Product

United States

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